Sulfonyl Fluoride vs. Sulfonyl Chloride: Quantified Superiority in Hydrolytic Stability
Sulfonyl fluorides are demonstrably more stable to hydrolysis than their chloride counterparts. As a foundational property of the functional group present in 3-benzoylbenzenesulfonyl fluoride, this stability is a key differentiator [1]. In plasma polymerization experiments, benzenesulfonyl fluoride remained intact while benzenesulfonyl chloride underwent decomposition, underscoring the enhanced robustness of the fluoride warhead under demanding conditions [2].
| Evidence Dimension | Hydrolytic Stability (Decomposition during plasma polymerization) |
|---|---|
| Target Compound Data | Sulfonyl fluoride group remains intact |
| Comparator Or Baseline | Benzenesulfonyl chloride (decomposes) |
| Quantified Difference | Qualitative: Fluoride is stable, chloride decomposes |
| Conditions | Glow discharge plasma polymerization |
Why This Matters
Superior hydrolytic stability is essential for reliable long-term storage, handling under ambient conditions, and biological assays conducted in aqueous media.
- [1] Wikipedia. Sulfonyl halide. Stability of sulfonyl halides decreases in the order fluorides > chlorides > bromides > iodides. View Source
- [2] K. Tanaka, et al. Preparation of thin cation-exchange membranes using glow discharge plasma polymerization and its reactions. Korean J. Chem. Eng. 1997;14(4):277-284. View Source
